molecular formula C13H16F3NO2 B8486312 N-(4-Trifluoromethoxy-benzyl)-2,2-dimethyl-propionamide

N-(4-Trifluoromethoxy-benzyl)-2,2-dimethyl-propionamide

Cat. No. B8486312
M. Wt: 275.27 g/mol
InChI Key: CYOLOJVPMISEMV-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A solution of pivaloyl chloride (2.1 mL, 17 mmol) in MeCN (10 mL) was added dropwise over 10 min to a solution of 4-trifluoromethoxy-benzylamine (2.6 mL, 17 mmol) and TEA (4.0 mL, 29 mmol) in MeCN (20 mL) at 0° C. The mixture was stirred for 30 min, filtered and concentrated. The residue was treated with water and filtration gave the sub-title compound.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[F:8][C:9]([F:20])([F:19])[O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=1>CC#N>[F:8][C:9]([F:19])([F:20])[O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH:16][C:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
2.6 mL
Type
reactant
Smiles
FC(OC1=CC=C(CN)C=C1)(F)F
Name
TEA
Quantity
4 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with water and filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(OC1=CC=C(CNC(C(C)(C)C)=O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.